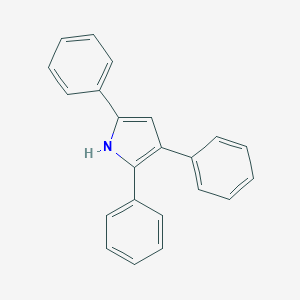

2,3,5-triphenyl-1H-pyrrole

Description

Overview of Pyrrole (B145914) Heterocycles in Organic Chemistry

Pyrrole is a fundamental five-membered aromatic heterocyclic compound with the chemical formula C4H5N. numberanalytics.comnumberanalytics.com Its structure consists of a planar ring of four carbon atoms and one nitrogen atom. numberanalytics.com The pyrrole ring is a crucial component in numerous naturally occurring and synthetic compounds, playing a significant role in various biological and chemical processes. numberanalytics.comuop.edu.pk First discovered in 1834 from coal tar, pyrrole's structure was later identified in 1858. numberanalytics.com

Pyrrole and its derivatives are integral to many biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.com For instance, the pyrrole nucleus is a key feature in well-known drugs like Atorvastatin, used for lowering cholesterol, and Tolmetin, a nonsteroidal anti-inflammatory drug. numberanalytics.com The versatility of the pyrrole ring allows it to undergo various chemical reactions, making it a valuable building block in organic synthesis. numberanalytics.com

The importance of pyrrole extends to materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com

The Position of Substituted Triphenylpyrroles in Advanced Chemical Systems

Substituted triphenylpyrroles are a class of compounds that have garnered considerable interest in advanced chemical systems due to their unique photophysical and chemical properties. These properties can be fine-tuned by altering the substituents on the phenyl rings.

One notable characteristic of some multi-phenyl-substituted pyrroles is aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. acs.org This phenomenon is attributed to the restricted intramolecular rotation in the aggregated form, which prevents non-radiative decay pathways. acs.org This property makes them promising candidates for applications in optoelectronics and as chemical sensors. researchgate.net For example, a pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has demonstrated controllable fluorescence in the solid state, leading to the development of a thermally responsive material. researchgate.net

The synthesis of various substituted triphenylpyrroles allows for the creation of a diverse range of compounds with tailored properties. For example, the reaction of benzylphenylketoxime with phenylacetylene (B144264) can yield 2,3,4- and 2,3,5-triphenyl-1H-pyrroles. semanticscholar.org Furthermore, multi-phenyl-substituted pyrrole-based materials have been investigated for their applications in detecting halocarbons through dramatic photochromic changes. researchgate.net

The strategic synthesis and functionalization of triphenylpyrroles continue to be an active area of research, with new methods being developed to create complex and highly substituted pyrrole derivatives for various advanced applications. researchgate.netnih.gov

Interactive Data Table: Properties of 2,3,5-Triphenyl-1H-Pyrrole

| Property | Value |

| Molecular Formula | C22H17N |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |

| InChIKey | GBCJQOITJVEDQO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Data sourced from PubChem CID 247126 nih.gov

Structure

3D Structure

Properties

CAS No. |

3274-61-1 |

|---|---|

Molecular Formula |

C22H17N |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2,3,5-triphenyl-1H-pyrrole |

InChI |

InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |

InChI Key |

GBCJQOITJVEDQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

3274-61-1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,3,5 Triphenyl 1h Pyrrole and Its Derivatives

Classical and Modified Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis, first reported in 1884, stands as a cornerstone for the formation of pyrrole (B145914) rings. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The fundamental mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

A notable application of this classical method for synthesizing triphenyl-substituted pyrroles involves the reaction of benzoin (B196080), benzyl (B1604629) methyl ketone, and ammonium (B1175870) acetate (B1210297). scispace.comalliedacademies.org In a typical procedure, refluxing a mixture of these three components in acetic acid leads to the formation of 2-methyl-3,4,5-triphenyl pyrrole. scispace.comalliedacademies.org Ammonium acetate serves as the nitrogen source for the pyrrole ring. alfa-chemistry.com This reaction exemplifies the assembly of a polysubstituted pyrrole core from readily available precursors. A potential side reaction in this process is the self-condensation of benzoin with ammonium acetate in the presence of air, which can lead to the formation of a tetraphenyl pyrazine (B50134) byproduct. scispace.comalliedacademies.org

Optimizing the Paal-Knorr condensation is crucial for maximizing the yield of the desired pyrrole and minimizing byproduct formation. The reaction is generally accelerated by weak acids, while conditions with a pH below 3 can favor the formation of furan (B31954) byproducts. organic-chemistry.org For the synthesis of triphenyl-1H-pyrroles, specific modifications have been shown to improve outcomes. For instance, conducting the reaction under a nitrogen atmosphere and using anhydrous ammonium acetate can prevent the formation of the tetraphenyl pyrazine byproduct that occurs from the self-condensation of benzoin. scispace.comresearchgate.net The choice of catalyst and solvent also plays a significant role. While traditional methods often use acetic acid, research has explored various catalysts, including L-tryptophan and cerium (IV) ammonium nitrate (B79036) (CAN), to facilitate the reaction under milder conditions. alliedacademies.orgscispace.com Furthermore, the addition of a tertiary amine to the organic acid catalyst has been found to significantly enhance the reaction rate and yield in certain Paal-Knorr reactions. google.com

Reactions Involving Benzoin, Benzyl Methyl Ketone, and Ammonium Acetate

Superbase-Catalyzed Cyclization Reactions

A more modern and powerful approach to pyrrole synthesis involves the use of superbase systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). semanticscholar.orgacs.org These conditions can facilitate reactions that are not possible under conventional means, enabling the construction of complex heterocyclic systems from simple starting materials like ketoximes and acetylenes. semanticscholar.orgacs.orgresearchgate.net

The reaction between benzylphenylketoxime and phenylacetylene (B144264) in a superbasic medium provides a direct route to triphenylpyrroles. semanticscholar.orgresearchgate.net When benzylphenylketoxime is reacted with phenylacetylene in a lithium hydroxide and DMSO (LiOH/DMSO) system at 120°C for 12 hours, a mixture of 2,3,4-triphenyl-1H-pyrrole and 2,3,5-triphenyl-1H-pyrrole is obtained with a total yield of 17%. semanticscholar.orgresearchgate.net This one-pot procedure demonstrates the utility of superbase catalysis in synthesizing highly substituted pyrroles from readily available starting materials. semanticscholar.org

The choice of the alkali metal cation (Li+, Na+, K+) in the MOH-DMSO superbase system significantly influences the reaction's efficiency and product distribution. semanticscholar.org Studies on the reaction of benzylphenylketoxime with phenylacetylene have shown that the nature of the cation, along with temperature and reaction time, affects the conversion of the starting oxime. semanticscholar.orgresearchgate.net For instance, at 140°C, the conversion of benzylphenylketoxime was nearly complete (90%) in a LiOH-DMSO system. semanticscholar.org Although NaOH sometimes leads to higher conversion rates for similar reactions, LiOH is often recommended for preparative synthesis because it results in fewer side products, simplifying the isolation of the desired pyrrole. semanticscholar.org The alkali metal cation is believed to play a role in activating the acetylene (B1199291) reactant through complexation. acs.orgmdpi.com

Table 1: Effect of Alkali Metal Hydroxide on the Reaction of Acetophenone Oxime with Phenylacetylene

| Alkali Metal Hydroxide (MOH) | Conversion of Oxime (%) | Isolated Yield of 2,5-Diphenyl-1H-pyrrole (%) |

| LiOH | 77 | 17 |

| NaOH | 80 | 14-18 |

| KOH | 69 | 14-18 |

This table illustrates the influence of different alkali metal cations on a related pyrrole synthesis, highlighting how the choice of base affects reaction outcomes. semanticscholar.org

Condensation of Benzylphenylketoxime with Phenylacetylene

Multi-Component Reactions (MCRs) for Polysubstituted Pyrrole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a highly efficient and environmentally friendly strategy for synthesizing complex molecules like polysubstituted pyrroles. academie-sciences.frsemanticscholar.org These reactions are characterized by high atom economy, straightforward procedures, and reduced waste generation, as they avoid the need to isolate intermediates. academie-sciences.frresearchgate.net

Various MCR strategies have been developed for pyrrole synthesis. orientjchem.org One such approach involves the one-pot, three-component reaction of amines, α-bromo ketones, and dialkyl acetylenedicarboxylate, which can be catalyzed by recyclable heterogeneous catalysts like H3PW12O40 under solvent-free conditions. academie-sciences.fr Another powerful MCR strategy is based on the use of isocyanides (I-MCRs). researchgate.netrsc.org These reactions offer a versatile and efficient pathway to a wide array of highly substituted pyrroles and are considered a valuable tool in modern organic and medicinal chemistry. researchgate.netrsc.org Although specific examples detailing the MCR synthesis of this compound are not prevalent, these general methodologies represent a potent and adaptable approach for the construction of such highly substituted heterocyclic systems. semanticscholar.orgorientjchem.org

General Strategies for Pyrrole Synthesis via MCRs

Several named reactions provide the foundation for the multicomponent synthesis of pyrroles. The Paal-Knorr synthesis , a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. orientjchem.orgresearchgate.netrgmcet.edu.in The Hantzsch pyrrole synthesis is another fundamental three-component reaction that combines α-haloketones, β-ketoesters, and ammonia or primary amines. thieme-connect.comresearchgate.netthieme-connect.comwikipedia.org

Modern advancements in MCRs for pyrrole synthesis often focus on environmentally friendly conditions and the use of novel catalysts. orientjchem.orgorientjchem.org For instance, a one-pot, four-component synthesis of substituted pyrroles can be achieved from an amine, an aldehyde, a diketone, and a nitroalkane using gluconic acid in an aqueous solution. orientjchem.org Another approach involves the reaction of arylglyoxals, β-dicarbonyl compounds, and ammonium acetate under ultrasound irradiation. semanticscholar.org The mechanism for some of these MCRs involves a sequence of reactions such as Michael addition, cyclization, and elimination of water. orientjchem.org

| MCR Strategy | Reactants | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Classic, efficient condensation. orientjchem.orgresearchgate.netrgmcet.edu.in |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, Primary amine/Ammonia | Three-component reaction for substituted pyrroles. thieme-connect.comresearchgate.netthieme-connect.comwikipedia.org |

| Arylglyoxal-based MCR | Arylglyoxal, β-Dicarbonyl, Ammonium acetate | Ultrasound-promoted, efficient synthesis. semanticscholar.org |

| Gluconic Acid-catalyzed MCR | Amine, Aldehyde, Diketone, Nitroalkane | Eco-friendly, aqueous conditions. orientjchem.org |

Selective Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles

A notable example of a selective MCR is the one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.comnih.gov This method yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and in good yields (up to 90%). mdpi.comnih.gov The reaction proceeds under mild conditions, using acetic acid as a catalyst in ethanol (B145695) at 70°C. mdpi.comnih.govnih.gov A key advantage of this methodology is its high atom economy, with water being the only byproduct. mdpi.comnih.govmdpi.com

For example, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine (B48309) produces 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile in 77% yield. nih.gov The scope of this reaction is broad, accommodating various primary amines and α-hydroxyketones, demonstrating its practicality for generating diverse pyrrole structures. mdpi.com The structures of the resulting 3-cyanopyrroles have been confirmed by techniques such as single-crystal X-ray diffraction and NMR. nih.gov

| Starting Materials | Product | Yield |

| D-(+)-fructose, Benzoylacetonitrile, Benzylamine | 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 77% nih.gov |

| D-(+)-fructose, Benzoylacetonitrile, 2-Phenylethylamine | 1-(2-phenylethyl)-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 84% nih.gov |

One-Pot Sila-Stetter/Paal–Knorr Strategy for Highly Substituted Pyrroles

A powerful one-pot strategy for synthesizing highly substituted pyrroles combines the sila-Stetter reaction with the Paal-Knorr cyclization. acs.orgacs.orgnih.gov This multicomponent approach is catalyzed by thiazolium salts and utilizes acylsilanes, α,β-unsaturated carbonyl compounds, and various amines. acs.orgacs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a versatile and powerful platform for the synthesis of pyrroles, enabling a wide range of transformations including cyclizations, arylations, and annulations. organic-chemistry.org

Palladium-Catalyzed Cyclizations and Arylations

Palladium catalysts are widely employed in the synthesis of pyrroles through various cyclization and arylation reactions. sioc-journal.cn One approach involves the direct arylation of pyrrole derivatives with aryl chlorides, which are inexpensive and structurally diverse. rsc.orgacs.orgbeilstein-journals.org This method often utilizes a palladium acetate catalyst in conjunction with a phosphine (B1218219) ligand, such as 2-(dicyclohexylphosphino)-biphenyl, and an inorganic base. acs.org These reactions exhibit good functional group tolerance and can be scaled up for gram-scale synthesis. rsc.org

Palladium-catalyzed cyclization reactions are also prevalent. For instance, highly functionalized pyrroles can be synthesized through the regioselective cyclization of internal alkynes and 2-amino-3-iodoacrylates. nih.gov Another strategy involves the oxidative cyclization of tertiary enamines, which provides access to 1,3,4-trisubstituted pyrroles that are not easily accessible through traditional routes. acs.org This reaction is facilitated by the use of trifluoroacetic acid as an additive, which enhances the electrophilicity of the palladium catalyst. acs.org Furthermore, γ,δ-unsaturated ketone O-pentafluorobenzoyloximes can be converted to pyrrole derivatives using a catalytic amount of Pd(PPh3)4 and triethylamine. oup.com

| Catalyst System | Reactants | Product Type |

| Pd(OAc)2 / 2-(dicyclohexylphosphino)-biphenyl | Pyrrole, Aryl chloride | N-arylated pyrrole rsc.orgacs.org |

| Pd catalyst | Internal alkyne, 2-Amino-3-iodoacrylate | Highly functionalized pyrrole nih.gov |

| Pd(OAc)2 / Cu(OAc)2 / TFA | Tertiary enamine | 1,3,4-Trisubstituted pyrrole acs.org |

| Pd(PPh3)4 / Et3N | γ,δ-Unsaturated ketone O-pentafluorobenzoyloxime | Substituted pyrrole oup.com |

Copper-Catalyzed Reactions and Annulations

Copper catalysts provide an efficient and often more economical alternative to palladium for the synthesis of pyrroles. organic-chemistry.orgdigitellinc.com Copper-catalyzed annulation reactions have been developed to construct the pyrrole ring. For example, a three-component annulation of α,β-unsaturated ketoximes, 1,3-dicarbonyls, and paraformaldehyde has been achieved using a copper catalyst. rsc.org This method is notable for the cleavage of two C-C bonds in the 1,3-dicarbonyl compound, which acts as a single-carbon synthon. rsc.org

Copper-catalyzed multicomponent reactions are also effective. A one-pot synthesis of pyrroles can be achieved based on the copper-catalyzed N-O bond activation of 3,6-dihydro-1,2-oxazines, which are formed in situ from a hetero-Diels-Alder reaction between nitroso dienophiles and 1,3-dienes. digitellinc.com Furthermore, copper can catalyze the denitrogenative annulation of vinyl azides with aryl acetaldehydes to afford diaryl-substituted pyrroles under mild and neutral conditions. organic-chemistry.org

Rhodium- and Iridium-Catalyzed Transformations

Rhodium and iridium catalysts enable unique transformations for pyrrole synthesis. organic-chemistry.orgnih.gov Low-valent rhodium complexes can catalyze the activation of the α-C-H bond of isonitriles, allowing their addition to carbonyl compounds. organic-chemistry.org Subsequent in situ cyclocondensation with 1,3-dicarbonyl compounds yields pyrroles. organic-chemistry.org This method is highly selective and provides an alternative to base-promoted reactions. organic-chemistry.org Rhodium catalysts are also effective in the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers or terminal alkynes to produce polysubstituted pyrroles. beilstein-journals.orgacs.orgnih.gov

Iridium catalysts have been utilized in cascade reactions for pyrrole synthesis. nih.govuit.no For example, the tandem action of an iridium catalyst and a Brønsted acid allows for the rapid assembly of pyrroles from easily accessible enamines and sulfoxonium ylides under microwave irradiation. nih.govuit.no The key steps involve the formation of an iridium-carbene complex, C-H functionalization of the enamine, and a final acid-catalyzed cyclization. nih.govuit.no Heterogeneous iridium complexes have also been shown to catalyze the N-O-cleaving rearrangement and cyclization of 2,3-dihydroisoxazoles with alkenes to afford substituted pyrroles, among other products. acs.org

| Catalyst | Reactants | Key Transformation |

| Rhodium complex | Isonitrile, 1,3-Dicarbonyl compound | α-C-H activation and cyclocondensation organic-chemistry.org |

| Rhodium complex | N-sulfonyl-1,2,3-triazole, Alkyne/Vinyl ether | Transannulation beilstein-journals.orgacs.orgnih.gov |

| Iridium complex / Brønsted acid | Enamine, Sulfoxonium ylide | Carbene formation and cascade cyclization nih.govuit.no |

| Heterogeneous Iridium complex | 2,3-Dihydroisoxazole, Alkene | N-O bond cleavage and cyclization acs.org |

Iron- and Manganese-Catalyzed Cycloadditions

The use of earth-abundant and less toxic metals like iron and manganese as catalysts for the synthesis of pyrrole derivatives has gained significant traction. chim.it These metals offer a sustainable alternative to precious metal catalysts and have proven effective in various cycloaddition reactions leading to polysubstituted pyrroles, including triaryl systems.

Iron-catalyzed cycloadditions represent a versatile and efficient method for constructing the pyrrole ring. One notable approach is the Fe-catalyzed radical cycloaddition of enamides and 2H-azirines, which yields valuable triaryl-substituted pyrroles under mild conditions. researchgate.net This method benefits from readily available starting materials and demonstrates good tolerance for various functional groups. researchgate.net Another significant iron-catalyzed method is a domino reaction for synthesizing 1,2,5-triphenyl-1H-pyrrole. This process starts from nitroarenes and 1,4-dicarbonyl compounds, such as dibenzoylethane. clockss.orgrsc.org Utilizing a homogeneous iron-Tetraphos catalyst, this cascade reaction proceeds through an initial (transfer) hydrogenation followed by an acid-catalyzed Paal-Knorr condensation, achieving good yields even with sterically demanding substrates. clockss.orgrsc.org Furthermore, Fe(III)-catalyzed formal [3+2] cycloaddition reactions, such as the coupling of β-ketoacids with 2H-azirines, provide access to a range of di-, tri-, and fused pyrrole derivatives in moderate to excellent yields. acs.orgorganic-chemistry.org

Manganese catalysis has also emerged as a powerful tool for pyrrole synthesis. Manganese(III) acetate-promoted methods are particularly effective. For instance, the Mn(III)-catalyzed formal [3+2] annulation of vinyl azides with β-keto acids or other 1,3-dicarbonyl compounds enables the synthesis of highly substituted N-H pyrroles. researchgate.netnih.gov This reaction is initiated by the Mn(III) species and accommodates a wide variety of substituents, affording the desired pyrrole products in good yields. nih.gov Additionally, manganese complexes stabilized by specific ligands, such as PN5P ligands, have been successfully employed in the synthesis of pyrroles from alcohols and amino alcohols. organic-chemistry.org These reactions proceed under mild conditions with low catalyst loadings and exhibit a broad substrate scope. organic-chemistry.org A redox-neutral manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers has also been developed, leading to multi-functional 1-pyrrolines, which are direct precursors to pyrroles. researchgate.netresearchgate.net

Table 1: Examples of Iron- and Manganese-Catalyzed Synthesis of Polysubstituted Pyrroles

| Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Fe Catalyst | Enamides and 2H-azirines | Triaryl-substituted pyrroles | Radical cycloaddition; Mild conditions; Functional group tolerance. | researchgate.net |

| Fe(BF₄)₂·6H₂O / Tetraphos | Nitroarenes and Dibenzoylethane | 1,2,5-Triphenyl pyrrole | Domino reaction; Homogeneous catalysis; Good yield for bulky substrates. | clockss.orgrsc.org |

| Fe(III) salts | β-Ketoacids and 2H-azirines | Di-, tri-alkyl/aryl-substituted pyrroles | Formal [3+2] cycloaddition; Moderate to excellent yields. | acs.org |

| Mn(OAc)₃ | Vinyl azides and β-keto acids | Tri- and tetrasubstituted N-H pyrroles | Formal [3+2] annulation; Wide substituent variety; Good yields. | researchgate.netnih.gov |

| Mn complexes with PN5P ligands | Alcohols and amino alcohols | Substituted pyrroles | Mild conditions; Low catalyst loading (as low as 0.5 mol%). | organic-chemistry.org |

Transition Metal-Free Approaches to Pyrrole Derivatives

While transition metal catalysis is a dominant strategy in pyrrole synthesis, the development of metal-free approaches is crucial for sustainable chemistry, avoiding potential metal contamination in final products. Several effective transition-metal-free methods for synthesizing triaryl- and other polysubstituted pyrroles have been established.

One prominent strategy involves the use of potassium iodide (KI) as a promoter. For example, 1,2,4-triarylpyrroles can be selectively synthesized from anilines and acetophenones in the presence of KI alone. acs.org This reaction proceeds at elevated temperatures under air, providing the desired triarylpyrroles in good yields. acs.org This method offers a straightforward and economical alternative to metal-catalyzed cross-coupling strategies. acs.org

Another significant metal-free approach is the aza-Wittig reaction. A one-pot synthesis of substituted pyrroles has been developed from the reaction of chromones and phenacyl azides using triphenylphosphine (B44618) (PPh₃). nih.govrsc.org This method is characterized by its operational simplicity, mild reaction conditions, short reaction times, and generation of triphenylphosphine oxide as the only major byproduct. nih.govrsc.org The reaction tolerates a wide range of substituents on both starting materials, making it a versatile tool for creating libraries of pyrrole compounds. nih.gov

Furthermore, base-catalyzed reactions provide a metal-free pathway to pyrrole derivatives. The use of a superbase system, such as KOBut/DMSO, facilitates the reaction between acetylenes and ketimines or nitriles to form polysubstituted pyrroles at room temperature. dntb.gov.ua Additionally, a transition-metal-free, one-pot reaction of secondary alcohols and 2-aminoalcohols, using benzophenone (B1666685) as an oxidant in an Oppenauer-type oxidation, yields various substituted NH-pyrroles. organic-chemistry.org This process involves the in-situ formation of a ketone, which then condenses with the aminoalcohol and undergoes cyclization. organic-chemistry.org

Table 2: Examples of Transition Metal-Free Synthesis of Substituted Pyrroles

| Reagents/Conditions | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| KI | Anilines and Acetophenones | 1,2,4-Triarylpyrroles | Metal-free; Uses inexpensive promoter; Good yields (e.g., 85% for 1,2,4-triphenyl-1H-pyrrole). | acs.org |

| PPh₃ | Chromones and Phenacyl azides | Substituted pyrroles | Aza-Wittig reaction; Mild conditions; Operationally simple one-pot strategy. | nih.govrsc.org |

| KOtBu/DMSO | Acetylenes and Nitriles/Imines | Polyarylated 1H-pyrroles | Superbase catalysis; Room temperature; Rapid reaction. | dntb.gov.ua |

| Benzophenone / Base | Secondary alcohols and 2-Aminoalcohols | Substituted NH-pyrroles | Oppenauer-type oxidation; One-pot reaction. | organic-chemistry.org |

Regioselective Synthesis and Isomer Control (e.g., 2H- and 3H-Pyrroles)

The control of regioselectivity is paramount in the synthesis of polysubstituted pyrroles to ensure the desired arrangement of functional groups on the heterocyclic core. This is particularly important when targeting specific isomers, such as the less common, non-aromatic 2H- and 3H-pyrrole tautomers.

A notable method for achieving regioselectivity in the synthesis of trisubstituted pyrroles involves controlling sigmatropic rearrangements of O-vinyl oximes. nih.gov These precursors, readily accessible via iridium-catalyzed isomerization of O-allyl oximes, can be directed towards different pyrrole isomers. When reaction conditions favor enolization, a nih.govnih.gov rearrangement occurs, leading to 2,3,4-trisubstituted pyrroles. Conversely, if enolization is disfavored, an initial acs.orgnih.gov rearrangement takes place, ultimately yielding 2,3,5-trisubstituted pyrroles after cyclization. nih.gov The choice between these pathways can be influenced by the nature of the substituents on the starting oxime or by the addition of an amine base, providing a powerful tool for isomer control. nih.gov

The synthesis of 2H-pyrroles, which are non-aromatic isomers of the more stable 1H-pyrroles, presents a unique synthetic challenge due to the high activation energy required for the isomerization of the aromatic 1H-pyrrole. chim.it However, specific methods have been developed for their preparation. One such approach is the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates in situ. nih.gov These intermediates can then be treated with various nucleophiles, such as amines, to afford highly functionalized 2,5-diaminated 2H-pyrroles with high efficiency and regioselectivity. nih.gov Palladium-catalyzed dearomative C2- and C3-arylation of 2,5-disubstituted 1H-pyrroles has also been described as a method to access substituted 2H-pyrroles. The regioselectivity of the arylation can be controlled by the choice of phosphine ligand. chim.it For instance, the regioselective hydrogenation of a C2-arylated 2H-pyrrole (2,2,5-triphenyl-2H-pyrrole) can lead to 2,2,5-triphenyl-3,4-dihydro-2H-pyrrole, showcasing the utility of these isomers as synthetic intermediates. chim.it While 3H-pyrroles are also non-aromatic isomers, their synthesis is less commonly reported compared to 2H-pyrroles, reflecting their relative instability. chim.it

Iii. Reactivity and Chemical Transformations of 2,3,5 Triphenyl 1h Pyrrole

Electrophilic Aromatic Substitution Patterns

The pyrrole (B145914) ring is known to be highly reactive towards electrophiles, and the presence of three phenyl groups on the 2,3,5-triphenyl-1H-pyrrole molecule influences the regioselectivity of these reactions. While specific studies detailing the comprehensive electrophilic substitution patterns on this exact molecule are not extensively documented in the provided search results, general principles of pyrrole chemistry suggest that substitution would occur at the remaining unsubstituted C4 position of the pyrrole ring. The electron-donating nature of the nitrogen atom activates the pyrrole ring towards electrophilic attack.

Functionalization and Derivatization Strategies

A variety of methods have been developed to introduce new functional groups and extend the molecular framework of this compound and related substituted pyrroles.

The nitrogen atom of the pyrrole ring can be readily functionalized. Sterically hindered NH-pyrroles, including 2,5-diphenyl- and this compound, can undergo vinylation with acetylene (B1199291). researchgate.net This reaction is effectively carried out using a superbasic catalytic system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH-DMSO), to yield the corresponding N-vinylpyrroles in high yields, reaching up to 78%. researchgate.net

A general and efficient method for the N-vinylation of pyrroles involves the use of acetylene gas passed through a mixture of the pyrrole, potassium hydroxide, and dimethylsulfoxide (DMSO) at elevated temperatures. tandfonline.com For less volatile substituted pyrroles, the workup typically involves an aqueous extraction. tandfonline.com Palladium-catalyzed methods also provide a stereospecific route to N-vinyl pyrroles by coupling with vinyl triflates. nih.gov

Table 1: Conditions for Vinylation of Substituted Pyrroles

| Pyrrole Substrate | Reagent | Catalyst/Base | Solvent | Temperature | Yield | Citation |

| 2,5-Diphenyl-1H-pyrrole | Acetylene | KOH | DMSO | Not specified | Up to 78% | researchgate.net |

| This compound | Acetylene | KOH | DMSO | Not specified | Up to 78% | researchgate.net |

| Pyrrole | Acetylene | KOH | DMSO | 120°C | Excellent | tandfonline.com |

| Pyrrole | Vinyl triflate | Pd2dba3/XPhos | Toluene | 60°C | 84% | nih.gov |

Further functionalization can be achieved through regioselective halogenation followed by cross-coupling reactions. For instance, 2,3,5-triphenyl-1-vinylpyrrole has been synthesized through a two-step process starting from 2,3-diphenyl-1-vinylpyrrole. researchgate.net This involves the regioselective bromination of the starting material to yield 5-bromo-2,3-diphenyl-1-vinylpyrrole, followed by a cross-coupling reaction with phenylmagnesium bromide in the presence of a palladium catalyst, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II), affording the desired product in 75% yield. researchgate.net

Cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are widely applicable in the synthesis of complex organic molecules, including functionalized pyrroles. nrochemistry.comwikipedia.org These reactions typically employ a palladium catalyst to couple an organohalide with an organoboron or organozinc compound, respectively. nrochemistry.comwikipedia.org

The vinylated derivatives of triphenylpyrroles are valuable monomers for the synthesis of novel polymers. Both 2,5-diphenyl- and 2,3,5-triphenyl-1-vinylpyrrole can undergo free-radical polymerization. researchgate.net Using an initiator such as azobisisobutyronitrile (AIBN) at 80°C, these monomers form oligomers in 11% and 27% yield, respectively. researchgate.net Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. fujifilm.com The resulting polymers from N-vinylpyrrole derivatives have shown potential as electroconducting materials. iupac.orgresearchgate.net For instance, polymers of N-vinyl-2,3,5-triphenylpyrrole have been proposed for use as highly efficient luminescent materials. researchgate.net

Table 2: Free-Radical Polymerization of Vinylated Pyrroles

| Monomer | Initiator | Temperature | Product | Yield | Citation |

| 2,5-Diphenyl-1-vinylpyrrole | AIBN | 80°C | Oligomer | 11% | researchgate.net |

| 2,3,5-Triphenyl-1-vinylpyrrole | AIBN | 80°C | Oligomer | 27% | researchgate.net |

Isocyanide-based multicomponent reactions (I-MCRs) offer an efficient pathway to construct polysubstituted pyrroles in a one-pot domino procedure. rsc.orgresearchgate.net These reactions are versatile and can be performed with or without a catalyst. rsc.org A common strategy involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient alkenes in the presence of a base. mdpi.comnih.gov The reaction proceeds through the formation of a carbanion from TosMIC, which then attacks the alkene, leading to an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to form the pyrrole ring. mdpi.comnih.gov

While direct examples with this compound as a starting material are not provided in the search results, the reaction of benzylphenylketoxime with phenylacetylene (B144264) in a LiOH-DMSO system yields a mixture of 2,3,4- and 2,3,5-triphenyl-1H-pyrroles. semanticscholar.org This suggests that related structures can be synthesized through reactions involving isocyanide-like intermediates or precursors. Furthermore, reactions of substituted cyclopropenium salts with secondary amines can lead to the formation of polysubstituted pyrroles through a proposed vinylcarbene intermediate, which undergoes an intramolecular C-H insertion. oup.com

Free-Radical Polymerization of Vinylated Derivatives

Intramolecular Rearrangements and Cyclizations

Substituted pyrroles can undergo various intramolecular rearrangements and cyclizations to form fused heterocyclic systems. For example, N-alkyne-substituted pyrrole derivatives can be cyclized to form pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org These reactions can proceed through either nucleophilic or electrophilic pathways. Nucleophilic cyclization can be initiated with reagents like hydrazine, while electrophilic cyclization can be triggered by agents such as iodine. beilstein-journals.org

Another approach involves a Sonogashira coupling followed by an acid-catalyzed cyclization to produce 1,2,4-substituted pyrroles. organic-chemistry.org This method demonstrates the utility of tandem reactions in building complex pyrrole-containing structures. Additionally, a transition-metal-catalyzed domino reaction involving a propargyl-Claisen rearrangement, condensation, and a 5-exo-dig cyclization has been developed for the synthesis of tetra- and pentasubstituted pyrroles. acs.org

Stability and Aromatization Processes of Pyrrole Isomers

The stability of pyrrole and its derivatives is fundamentally linked to the aromaticity of the 1H-pyrrole ring. Non-aromatic isomers, such as 2H- and 3H-pyrroles (also known as pyrrolenines), are thermodynamically less stable and generally exhibit a strong tendency to isomerize to their aromatic 1H counterparts. chim.itchim.it The driving force for this transformation is the gain in resonance energy associated with the formation of a planar, cyclic, 6-π-electron aromatic system.

3H-Pyrroles are considered a thermodynamically unstable class of pyrrole isomers compared to 2H-pyrroles and, especially, the highly stable aromatic 1H-isomers. chim.it This inherent instability means their synthesis can be challenging, and they often serve as transient intermediates that readily convert to the more stable aromatic form. chim.it The process of converting a non-aromatic or partially saturated pyrrole ring into a fully aromatic 1H-pyrrole is known as aromatization. This can occur through various mechanisms, including isomerization, dehydrogenation, or elimination reactions.

Research has shown that the aromatization of less stable isomers is a common phenomenon. For instance, Δ1-pyrrolines, which are cyclic imines and isomers of pyrrole, can be unstable in solution and are readily oxidized to the corresponding aromatic pyrrole. acs.org This oxidation serves as a direct pathway to achieve the favorable aromatic state.

However, the aromatization process can be hindered by structural features. In some cases, the isomerization of a 3H-pyrrole to the corresponding 1H-pyrrole can be unfavorable due to significant steric interactions between substituents on the ring. chim.it For 3,3-disubstituted 3H-pyrroles, aromatization is not possible without the cleavage of a carbon-carbon bond, rendering them relatively stable under certain conditions. chim.it

The synthesis of substituted pyrroles can sometimes yield a mixture of stable aromatic isomers. For example, the reaction of benzylphenylketoxime with phenylacetylene produces both 2,3,4-triphenyl-1H-pyrrole and this compound. semanticscholar.org The relative yields of these isomers can be influenced by reaction conditions, suggesting kinetic or thermodynamic control over the formation of the final aromatic products. semanticscholar.org

Table 1: Relative Stability of Pyrrole Isomers

This table summarizes the general stability trend among different pyrrole isomers.

| Isomer Type | Structure Example (Generic) | Relative Stability | Key Characteristics |

| 1H-Pyrrole |  | Most Stable | Aromatic, planar, 6-π-electron system. |

| 2H-Pyrrole |  | Less Stable | Non-aromatic, tends to isomerize to 1H-pyrrole. chim.it |

| 3H-Pyrrole |  | Least Stable | Non-aromatic, generally isomerizes readily to 1H-pyrrole unless sterically hindered. chim.it |

| Dihydropyrrole (Pyrroline) |  | Unstable | Partially saturated, readily undergoes oxidation (aromatization) to form the corresponding 1H-pyrrole. acs.org |

Table 2: Formation and Aromatization of Pyrrole Derivatives

This table presents examples of reactions involving the formation and aromatization of pyrrole isomers.

| Precursors | Reagents & Conditions | Product(s) | Process | Research Finding | Citation |

| Benzylphenylketoxime + Phenylacetylene | LiOH-DMSO, 120 °C, 12 h | 2,3,4-Triphenyl-1H-pyrrole & this compound | Synthesis of Aromatic Isomers | The reaction yields a mixture of stable aromatic triphenylpyrrole isomers. | semanticscholar.org |

| 2H-Azirine + Enone | Visible Light, Photoredox Catalyst | Δ1-Pyrroline | Cycloaddition | A Δ1-pyrroline is formed as an intermediate. | acs.org |

| Δ1-Pyrroline | One-pot oxidation | Aromatic Pyrrole | Aromatization | The unstable Δ1-pyrroline intermediate is oxidized to the stable aromatic pyrrole. | acs.org |

| Aminouracil + Unsaturated Ketoester | Not specified | 3H-Pyrrole | Synthesis | A stable 3H-pyrrole is formed where isomerization to the 1H-pyrrole is disfavored due to steric hindrance. | chim.it |

Iv. Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3,5-triphenyl-1H-pyrrole in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, a comprehensive picture of the atomic connectivity and chemical environment can be established.

The ¹H and ¹³C NMR spectra of this compound and its derivatives have been recorded and assigned. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

In the ¹H NMR spectrum of a related derivative, 1-(2,3,5-triphenyl-1H-indol-1-yl)ethan-1-one, the aromatic protons exhibit complex multiplets in the range of δ 7.25–8.55 ppm. For other substituted pyrroles, the pyrrole (B145914) proton signal appears as a distinct singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative of this compound, the carbon signals were observed across a wide range, with aromatic carbons appearing between δ 115 and 142 ppm. The specific chemical shifts are sensitive to the substituents on the phenyl rings and the pyrrole nitrogen.

Below are representative, though not exhaustive, ¹H and ¹³C NMR data for compounds related to this compound, illustrating typical chemical shift ranges.

Table 1: Representative ¹H NMR Chemical Shift Data for Phenyl-Substituted Pyrrole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(2,3,5-Triphenyl-1H-indol-1-yl)ethan-1-one | CDCl₃ | 8.55 (d, J = 8.6 Hz, 1H), 7.76 (d, J = 1.8 Hz, 1H), 7.68 (dd, J = 8.6, 1.9 Hz, 1H), 7.65 – 7.62 (m, 2H), 7.44 (t, J = 7.7 Hz, 2H), 7.40 – 7.37 (m, 5H), 7.36 – 7.30 (m, 3H), 7.29 – 7.25 (m, 3H), 2.04 (s, 1H) |

Table 2: Representative ¹³C NMR Chemical Shift Data for Phenyl-Substituted Pyrrole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(2,3,5-Triphenyl-1H-indol-1-yl)ethan-1-one | CDCl₃ | 171.4, 141.5, 137.2, 136.2, 135.6, 132.9, 132.8, 130.7, 130.0, 129.7, 128.7, 128.6, 128.3, 127.4, 127.0, 126.9, 124.9, 123.5, 117.9, 116.5, 27.9 |

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For molecules with restricted bond rotation, separate signals for different conformers can be observed at low temperatures. As the temperature increases, these signals coalesce as the rate of interconversion increases. By analyzing the line shapes of the NMR signals at different temperatures, the energy barriers for conformational changes can be determined.

In the case of sterically hindered molecules like this compound, rotation around the C-N and C-C bonds connecting the phenyl rings to the pyrrole core can be restricted. This can lead to the existence of different rotational isomers (rotamers) in solution. The study of related N-arylpyridinium salts has shown how NMR can be used to discuss the conformation about the phenyl-heterocycle bond. While specific DNMR studies on this compound are not detailed in the provided context, the principles of conformational analysis using NMR are well-established and applicable.

¹H and ¹³C NMR Chemical Shift Assignments

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrational modes of its chemical bonds. For pyrrole derivatives, characteristic bands for C-H, C=C, and C-N stretching and

Quantum Chemical Calculations

HOMO-LUMO Analysis and Charge Transfer Investigations

The electronic properties and potential for intramolecular charge transfer (ICT) in polyphenyl-substituted pyrroles are significantly influenced by the energy and distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic transitions. orientjchem.orgschrodinger.com A smaller gap generally corresponds to a molecule that is more easily excitable and can indicate a higher potential for charge transfer interactions. orientjchem.org

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the electron density distributions of the HOMO and LUMO. rsc.org For instance, in a molecule with donor and acceptor moieties, the HOMO is often localized on the electron-donating part, while the LUMO is centered on the electron-accepting part. An electronic transition, such as the absorption of light, can then be described as the promotion of an electron from the HOMO to the LUMO, resulting in a charge transfer state. schrodinger.com

While specific HOMO-LUMO data for this compound were not found in the surveyed literature, extensive research on its isomers, such as 1,2,5-triphenylpyrrole (B15349035) (TPP1) and 1,3,4-triphenylpyrrole (TPP2), provides valuable insights. A systematic investigation using DFT calculations revealed that the substitution pattern of the phenyl rings dramatically affects the charge distribution and, consequently, the photophysical properties. The difference in phenyl group positions between TPP1 and TPP2 leads to distinct molecular packing and varying capabilities for the restriction of intramolecular rotation (RIR), which in turn dictates their luminescent behavior in different aggregation states. acs.org This highlights the sensitivity of the electronic structure to the precise arrangement of the phenyl substituents on the pyrrole core. The HOMO-LUMO energy gap can be used to prove the bioactivity from intermolecular charge transfer and measures the kinetic stability of the molecule. orientjchem.org

| Property | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, acting as an electron donor. | The energy and localization of the HOMO on the triphenylpyrrole system would indicate the primary sites for electrophilic attack and oxidative processes. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, acting as an electron acceptor. | The energy and localization of the LUMO would indicate the primary sites for nucleophilic attack and reductive processes. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light, indicating potential for use in optoelectronic applications. schrodinger.com |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and acceptor part of the same molecule upon electronic excitation. | The distribution of HOMO and LUMO across the pyrrole core and phenyl rings determines the possibility and nature of ICT, which is crucial for fluorescence and other photophysical phenomena. acs.org |

Nuclear Independent Chemical Shift (NICS) for Aromaticity Assessment

Aromaticity is a fundamental concept describing the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a specific ring within a molecule. rsc.org It is based on calculating the absolute magnetic shielding at a chosen point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)zz). github.ioresearchgate.net

The principle behind NICS is the measurement of the magnetic field induced by the ring current of π-electrons when the molecule is placed in an external magnetic field.

Aromatic compounds exhibit a diatropic ring current, which induces a shielding magnetic field inside the ring. This results in a negative NICS value. mdpi.com

Antiaromatic compounds exhibit a paratropic ring current, inducing a deshielding field, which results in a positive NICS value. mdpi.com

Non-aromatic compounds have localized electrons and show NICS values close to zero.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity | Reference |

| Benzene | -9.7 | -11.5 | Aromatic | acs.org |

| Pyrrole | -15.1 | -13.3 | Aromatic | acs.orgrsc.org |

| Furan (B31954) | -11.88 | -9.38 | Aromatic | mdpi.com |

| Cyclobutadiene | +27.6 | - | Antiaromatic | acs.org |

Modeling of Reaction Mechanisms and Transition States

Understanding the precise pathway by which a chemical reaction occurs is crucial for optimizing reaction conditions and improving product yields. Computational chemistry provides powerful tools to model reaction mechanisms, map potential energy surfaces, and characterize the structures of transient intermediates and high-energy transition states. uef.fi Methods like Density Functional Theory (DFT) are employed to calculate the energetics of each step in a proposed mechanism, identifying the most favorable pathway. researchgate.netbohrium.com

The synthesis of multi-substituted pyrroles, including this compound, can be achieved through various routes, and modeling helps to elucidate the intricate details of these transformations. A notable example is the development of a metal-free, three-component reaction for the construction of multi-aryl substituted pyrroles. Research has shown that 2,3,5-triaryl-substituted pyrroles can be selectively formed from the reaction of aryl ketones and amines, particularly in the absence of nitrovinylarenes which would otherwise lead to different isomers. github.io

A computational study of such a reaction would typically involve the following steps:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final this compound product.

Intermediate Identification: Proposing plausible reaction intermediates, such as enamine or hemiaminal structures formed during the initial condensation steps. researchgate.net

Transition State (TS) Search: Locating the transition state structure for each elementary step (e.g., C-N bond formation, intramolecular cyclization, dehydration). rsc.orgpku.edu.cn The energy of the transition state determines the activation energy barrier for that step.

Energy Profile Construction: Plotting the relative Gibbs free energy of reactants, intermediates, transition states, and products to visualize the entire reaction pathway and identify the rate-determining step. pku.edu.cn

For instance, in the catalytic synthesis of pyrroles via dehydrogenative coupling, computational studies have been instrumental in detailing the catalytic cycle. These models show the step-by-step process of alcohol dehydrogenation, C-N coupling, intramolecular cyclization, and catalyst recovery, revealing the crucial role of proton-transfer shuttles in facilitating the reaction. bohrium.com Similarly, mechanisms for other complex pyrrole syntheses, such as those involving [3+2] cycloadditions or cascade reactions, are actively investigated using these theoretical approaches to rationalize product selectivity and reaction outcomes. acs.orgnih.gov

V. Applications in Materials Science and Advanced Chemical Synthesis

Utilization as Building Blocks for Complex Organic Structures

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com 2,3,5-triphenyl-1H-pyrrole, with its inherent chemical reactivity and substitution pattern, is an exemplary building block in organic synthesis. sigmaaldrich.comorientjchem.org The pyrrole (B145914) core, a five-membered aromatic heterocycle, is a key structural motif in numerous natural products and pharmacologically active compounds. orientjchem.orgscispace.comalliedacademies.org

The synthesis of polysubstituted pyrroles is a significant area of research, and this compound serves as a valuable scaffold in this pursuit. researchgate.net For instance, the Paal-Knorr pyrrole synthesis is a classic method for preparing pyrrole derivatives. nih.gov More contemporary methods, such as the three-component condensation of 1,3-dicarbonyl compounds, aldehydes, and amines, have been developed to create 1,2,3,5-tetrasubstituted pyrroles. thieme-connect.de The triphenyl-substituted variant can be synthesized through methods like the reaction of benzyl (B1604629) methyl ketone, benzoin (B196080), and ammonium (B1175870) acetate (B1210297). alliedacademies.orgijpsr.com

The reactivity of the pyrrole ring allows for further functionalization, leading to the creation of more intricate structures. For example, N-substituted pyrroles can undergo various cycloaddition reactions. wikipedia.org The presence of the three phenyl groups on the pyrrole core influences the steric and electronic properties of the resulting molecules, making it a valuable component in the design of new compounds with specific functionalities.

Role in the Design of Fluorescent Dyes and Optoelectronic Materials

Pyrrole-based compounds are integral to the development of fluorescent dyes and optoelectronic materials due to their favorable electronic and photophysical properties. orientjchem.org The extended π-conjugated system in molecules containing the this compound unit often leads to desirable absorption and emission characteristics. jmaterenvironsci.com

Research has shown that polymers incorporating pyrrole units can exhibit significant luminescence. researchgate.net Derivatives of diketopyrrolopyrrole (DPP), a class of high-performance pigments, are particularly noted for their strong fluorescence and stability, making them excellent candidates for fluorescent probes. korea.ac.kr Polymers based on DPP have been synthesized and shown to have red-emitting properties, which are valuable for applications in organic light-emitting diodes (OLEDs). bohrium.com

Computational studies on materials based on pyrrole and terphenyl have been conducted to evaluate their potential for OLED applications. jmaterenvironsci.com These studies investigate the structural and electronic properties that influence their performance in electroluminescent devices. jmaterenvironsci.com The design of such materials often focuses on tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. jmaterenvironsci.com

The table below summarizes the photophysical properties of some pyrrole-based materials:

| Compound/Polymer Class | Absorption Maxima (nm) | Emission Maxima (nm) | Application |

| DPP-based Poly(aryleneethynylene)s | 589-645 | 656-676 | Red-emitting materials for OLEDs bohrium.com |

| 2,3,4,5-tetraphenyl-1H-pyrrole derivatives | ~300-317 | Varies with substitution | Optoelectronic devices researchgate.net |

| Pyrrole-terphenyl molecules (computational) | Varies | Varies | Potential OLED materials jmaterenvironsci.com |

Application in Polymer Chemistry (e.g., Poly(1-vinylpyrroles))

The incorporation of the this compound moiety into polymers has led to the development of materials with interesting properties. A key example is the polymerization of its N-vinyl derivative, 2,3,5-triphenyl-1-vinylpyrrole. researchgate.net

The synthesis of 2,3,5-triphenyl-1-vinylpyrrole can be achieved through the vinylation of this compound with acetylene (B1199291) in a superbasic catalytic system. researchgate.net This monomer can then undergo free-radical polymerization to form oligomers. researchgate.net Specifically, 2,3,5-triphenyl-1-vinylpyrrole has been shown to polymerize in the presence of AIBN at 80 °C, yielding oligomers. researchgate.net

Polymers containing pyrrole units in their main chain have been investigated for their electronic and optoelectronic properties. acs.org For instance, polyquinolines and polyanthrazolines containing pyrrole units have been synthesized. acs.org Furthermore, polymers containing 2,5-di(thiophen-2-yl)-1-H-arylpyrrole units have been developed as versatile building blocks for conjugated polymers with applications in organic electronics. nih.gov These polymers often exhibit good thermal stability and solubility. nih.gov

The table below details the polymerization of some vinylpyrroles:

| Monomer | Polymerization Method | Catalyst/Initiator | Yield (%) |

| 2,5-Diphenyl-1-vinylpyrrole | Free-radical | AIBN, 80 °C | 11 |

| 2,3,5-Triphenyl-1-vinylpyrrole | Free-radical | AIBN, 80 °C | 27 |

Development of Novel Scaffolds in Organic Synthesis

A scaffold in organic synthesis refers to the core structure of a molecule upon which further modifications can be made to create a library of related compounds. scilit.com The pyrrole ring is considered a "privileged scaffold" due to its presence in a wide array of biologically active molecules. scispace.comalliedacademies.org The this compound structure, with its defined substitution pattern, serves as an excellent starting point for the development of novel and complex molecular frameworks. thieme-connect.de

The synthesis of polysubstituted pyrroles is a testament to the versatility of the pyrrole scaffold. thieme-connect.de For example, multicomponent reactions provide a highly efficient pathway to assemble complex pyrrole derivatives from simple starting materials. orientjchem.orgnih.gov One-pot syntheses have been developed for creating 1,2,3,5-tetrasubstituted pyrroles. alliedacademies.orgthieme-connect.de

The functional groups on the pyrrole ring and its substituents can be readily transformed. For example, the cyano group in 3-cyanopyrroles can be converted into various other functionalities, highlighting the utility of such scaffolds in generating diverse chemical entities. nih.gov The triphenyl substitution pattern on the pyrrole core provides a rigid and sterically defined framework, which can be advantageous in designing molecules with specific three-dimensional shapes and functionalities, for applications in areas such as medicinal chemistry and materials science. scispace.com

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly methods for synthesizing pyrrole (B145914) derivatives. nih.gov Traditional approaches often rely on harsh reaction conditions and hazardous solvents, prompting a shift towards greener alternatives. nih.gov

Current research emphasizes the use of water as a solvent, microwave-assisted reactions, and the use of biodegradable catalysts like lemon juice. nih.govscispace.comrsc.org For instance, the Clauson–Kaas and Paal-Knorr syntheses, well-established methods for creating N-substituted pyrroles, are being adapted to greener protocols. nih.govbeilstein-journals.orgtandfonline.com These modifications include using water as the reaction medium and employing catalysts such as iron(III) chloride or zirconium oxychloride. nih.gov Microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of triphenyl-substituted pyrrole derivatives. jrtdd.comderpharmachemica.com

Solvent-free reactions are another promising avenue, offering reduced waste and environmental impact. rsc.orgbeilstein-journals.org Researchers are exploring the use of solid-supported reagents and techniques like ball milling to facilitate these reactions. beilstein-journals.org The development of metal-free synthesis strategies, such as those employing aza-Wittig reactions, further contributes to the greening of pyrrole chemistry by avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.net

Looking ahead, the focus will be on developing one-pot, multi-component reactions that are both atom-economical and energy-efficient. orientjchem.orgccspublishing.org.cn The use of biocatalysts and renewable starting materials, such as those derived from biomass, is also a key area of future investigation, aiming to create a truly sustainable life cycle for these valuable compounds. nih.gov

Development of Advanced Functional Materials Incorporating 2,3,5-Triphenyl-1H-Pyrrole

The unique electronic and photophysical properties of this compound make it a compelling building block for a new generation of advanced functional materials. researchgate.net Its inherent stability and potential for aggregation-induced emission (AIE) are particularly noteworthy. acs.orgrsc.org

In the field of organic light-emitting diodes (OLEDs), triphenylpyrrole derivatives are being investigated as efficient emitters. researchgate.netrsc.org The twisted structure of these molecules can lead to thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLED devices. rsc.org Researchers are synthesizing polymers incorporating triphenylpyrrole units to create solution-processable, non-doped OLEDs with low turn-on voltages and high power efficiencies. rsc.orglaserfocusworld.com

The AIE phenomenon, where non-luminescent molecules become highly emissant in an aggregated state, opens up applications in sensing and bio-imaging. acs.orgebay.co.uk By attaching different functional groups to the triphenylpyrrole core, scientists can tune the emission color and create fluorescent probes for detecting specific analytes. researchgate.netscilit.com For example, derivatives bearing electron-withdrawing groups have shown solvatochromism, where the emission color changes with the polarity of the solvent, making them useful as environmental sensors. scilit.com

Furthermore, the incorporation of chiral moieties onto the triphenylpyrrole scaffold can induce aggregation-induced circular dichroism (AICD) and circularly polarized luminescence (CPL), properties that are valuable for developing advanced optical materials and chiroptical sensors. rsc.org The self-assembly of these chiral derivatives into helical nanofibers demonstrates the potential for creating ordered nanostructures with unique optical activities. rsc.org Future work will likely focus on creating more complex polymeric and supramolecular structures based on this compound to further enhance their material properties and explore new applications in areas like photonics and spintronics.

Computational Design and Prediction of Novel Pyrrole Derivatives with Desired Properties

Computational chemistry is becoming an indispensable tool in the rational design and prediction of novel pyrrole derivatives with specific, targeted properties. bohrium.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations are being used to understand the link between molecular structure and function, accelerating the discovery of new materials and bioactive compounds. nih.govacs.org

QSAR models, for instance, can establish mathematical relationships between the structural features of pyrrole derivatives and their biological activities, such as antioxidant or enzyme inhibitory effects. nih.govacs.org By identifying key molecular descriptors like bond length, HOMO-LUMO energy gap, and polarizability, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov These models have been successfully used to design pyrrole derivatives with potential applications as anticancer and anti-inflammatory agents. acs.orgresearchgate.net

DFT calculations provide deeper insights into the electronic structure, reactivity, and photophysical properties of these molecules. bohrium.com This information is crucial for designing materials for electronic applications, such as OLEDs, by predicting properties like charge-transport and optical absorption/emission. bohrium.com For example, computational studies have been used to investigate the intramolecular charge transfer (ICT) characteristics of tetraphenylpyrrole derivatives, which is key to developing materials with enhanced two-photon absorption for applications in bio-imaging and photodynamic therapy. researchgate.net

In the future, the integration of machine learning and artificial intelligence with these computational methods will likely lead to even more powerful predictive models. researchgate.net This will enable the high-throughput screening of virtual libraries of pyrrole derivatives, allowing for the rapid identification of promising candidates with optimized properties for a wide range of applications, from medicine to materials science. mdpi.comnih.gov

Investigation of Underexplored Reactivity Pathways

While the synthesis of this compound and its simple derivatives is well-established, there remains a vast, underexplored landscape of its chemical reactivity. Future research will delve into novel reaction pathways to create more complex and diverse molecular architectures based on this versatile scaffold.

One area of interest is the functionalization of the pyrrole ring itself. While methods for N-substitution are common, selective C-H functionalization at different positions of the pyrrole ring remains a challenge. organic-chemistry.org Developing new catalytic systems, potentially involving transition metals or photoredox catalysis, could enable the direct and regioselective introduction of various functional groups, expanding the chemical space accessible from the triphenylpyrrole core. organic-chemistry.orgrsc.org

The exploration of cycloaddition reactions involving the pyrrole ring could lead to the synthesis of novel polycyclic and heterocyclic systems. researchgate.net For example, the photolysis of diazo-triphenylpyrrole has been shown to produce interesting rearranged products, hinting at the potential for unique photochemical transformations. st-andrews.ac.uk Investigating the behavior of triphenylpyrrole in multicomponent reactions under various conditions could also unveil new and efficient ways to build molecular complexity in a single step. orientjchem.orgmdpi.com

Furthermore, the reactivity of the phenyl substituents on the pyrrole ring offers another dimension for chemical modification. Selective functionalization of these phenyl rings, for instance, through electrophilic aromatic substitution or cross-coupling reactions, could be used to fine-tune the electronic and steric properties of the molecule for specific applications.

Q & A

Q. What are the established synthetic routes for 2,3,5-triphenyl-1H-pyrrole, and what are their key challenges?

The most common method involves reacting benzylphenylketoxime with phenylacetylene in DMSO under alkaline conditions (LiOH) at 120°C for 8–12 hours. This yields a mixture containing 14% this compound (7) alongside regioisomers like 2,3,4-triphenyl-1H-pyrrole (6) and vinyl-substituted byproducts. The reaction requires careful purification via preparative TLC (Al₂O₃, hexane/ethyl acetate) to isolate the target compound, with an overall yield of 25% after purification . Challenges include low regioselectivity and competing side reactions forming undesired isomers.

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- ¹H NMR : Distinct signals at δ 8.28 (NH, broad singlet) and δ 6.94 (N-2 proton, doublet with Hz), alongside aromatic protons at δ 7.15–7.30 (15H, multiplet) .

- IR spectroscopy : Absorptions at 3441 cm⁻¹ (N-H stretch) and 1600–1505 cm⁻¹ (C=C aromatic vibrations) .

- Mass spectrometry : Molecular ion peak at m/z 295 (M⁺) .

Advanced Research Questions

Q. What strategies improve regioselectivity and yield in this compound synthesis?

- Catalyst optimization : Substituting LiOH with stronger bases (e.g., KOH) or using phase-transfer catalysts may enhance reactivity and reduce reaction time.

- Solvent effects : Polar aprotic solvents like DMF or DMAc could suppress byproduct formation compared to DMSO .

- Temperature control : Gradual heating (e.g., ramping from 80°C to 120°C) may favor thermodynamic control, improving regioselectivity for the 2,3,5-isomer .

Q. How can chromatographic techniques resolve isomeric byproducts in this compound synthesis?

Preparative TLC (Al₂O₃, hexane/ethyl acetate 10:1) effectively separates 2,3,5- and 2,3,4-isomers. For higher resolution, HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can distinguish regioisomers based on retention time differences . Advanced methods like countercurrent chromatography (CCC) may also improve separation efficiency .

Q. What mechanistic pathways explain vinyl-substituted byproduct formation during synthesis?

The vinyl byproduct (e.g., 2,3,4-triphenyl-1-[(Z)-2-phenylethenyl]-1H-pyrrole) forms via a Michael addition pathway between phenylacetylene and the oxime intermediate. Competing [2+2] cycloaddition or radical-mediated pathways under high-temperature conditions could further contribute to side-product diversity. Computational studies (DFT) are recommended to map energy barriers for competing pathways .

Q. How do electronic properties of this compound influence its potential applications?

The electron-rich pyrrole core and conjugated phenyl rings enable applications in:

- Organic electronics : As a hole-transport material due to its planar structure and extended π-system (compare with 2,5-di(thiophen-2-yl)-1H-pyrrole in molecular electronics) .

- Photocatalysis : Triplet-state energy levels (determined via UV-vis and fluorescence spectroscopy) can be tuned for light-driven reactions .

Q. What assays evaluate the biological activity of this compound derivatives?

- Tubulin polymerization inhibition : Adapt protocols from structurally similar pyrrole derivatives (e.g., IC₅₀ determination via fluorescence-based assays) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Molecular docking : Simulate binding interactions with tubulin (PDB ID: 1SA0) to predict activity .

Methodological Notes

- Synthetic optimization : Always monitor reaction progress via TLC (hexane/ethyl acetate) to minimize over-reaction and byproduct formation .

- Data contradiction : NMR integration ratios in suggest variable isomer distributions; replicate experiments under controlled conditions (e.g., inert atmosphere) to improve reproducibility .

- Advanced purification : Consider recrystallization from ethanol/hexane mixtures to enhance purity before chromatographic separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.